BenchChemオンラインストアへようこそ!

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

Chemical Biology High-Throughput Screening Reproducibility

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide (CAS 891146-32-0) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its molecular formula is C19H19N3O2 with a molecular weight of 321.38 g/mol.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 891146-32-0
Cat. No. B2624516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
CAS891146-32-0
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)C)C)C
InChIInChI=1S/C19H19N3O2/c1-11-5-8-16(14(4)9-11)18-21-22-19(24-18)20-17(23)15-7-6-12(2)13(3)10-15/h5-10H,1-4H3,(H,20,22,23)
InChIKeyGLJGYDCCUVEYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide (CAS 891146-32-0) – Compound Identity and Research-Grade Procurement Overview


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide (CAS 891146-32-0) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its molecular formula is C19H19N3O2 with a molecular weight of 321.38 g/mol . It is supplied as a research chemical, typically at ≥95% purity, and is utilized as a building block or screening compound in early-stage drug discovery . Members of this broader structural class have been reported to exhibit antibacterial activity against drug-resistant Gram-positive pathogens, though specific activity data for this precise compound is limited [1].

Why N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide Cannot Be Simply Substituted by In-Class Analogs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, small structural modifications, such as changes in the substitution pattern on the phenyl rings, can drastically alter antibacterial potency, spectrum of activity, and even the mechanism of action. Research on closely related analogs has demonstrated that subtle changes, like halogenation patterns, dictate whether a compound acts as a bacteriostatic agent or a membrane-depolarizing bactericidal agent [1]. Furthermore, certain substitutions can convert an active compound into a substrate for bacterial efflux pumps, rendering it ineffective against Gram-negative bacteria [2]. Therefore, the specific 2,4-dimethylphenyl and 3,4-dimethylbenzamide substitution pattern defines a unique chemical entity whose properties cannot be inferred or substituted by other in-class compounds without direct, quantitative comparative data.

Quantitative Evidence Guide for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide (CAS 891146-32-0) – Procurement-Relevant Differentiation


Purity Specification for Reproducible Screening: CAS 891146-32-0 vs. Unspecified Vendor Batches

For chemical probe or screening library procurement, the guaranteed purity of CAS 891146-32-0 is a key differential factor. The documented standard for this compound is ≥95% purity . In contrast, many research chemicals and in-class analogs are sold with undefined or lower purity grades (e.g., '95%' without the '≥' guarantee, or simply 'as is'), which can introduce unknown contaminants that confound assay results. Selecting a batch with a certified, verifiable ≥95% purity threshold directly supports experimental reproducibility.

Chemical Biology High-Throughput Screening Reproducibility

Distinct Substitution Pattern: A Differentiation Factor vs. the 2,5-Dimethylphenyl Regioisomer (CAS 891119-71-4)

A critical differentiation point for procurement is the specific 2,4-dimethylphenyl substitution on the oxadiazole ring. The closest purchasable analog, CAS 891119-71-4, bears a 2,5-dimethylphenyl group [1]. In medicinal chemistry, the position of methyl substituents on a phenyl ring can drastically influence molecular conformation, target binding, and pharmacokinetic properties. This positional isomerism can lead to significant differences in biological activity, as observed in other oxadiazole-benzamide series where subtle structural modifications alter potency and mechanism [2].

Medicinal Chemistry Structure-Activity Relationship Isosterism

Oxadiazole-Benzamide Core: Differentiated Pharmacophore vs. 1,2,4-Oxadiazole Isomers

The 1,3,4-oxadiazole core is a privileged pharmacophore with distinct electronic properties compared to its 1,2,4-oxadiazole isomer. The 1,3,4-oxadiazole ring, as present in CAS 891146-32-0, has a different arrangement of heteroatoms which alters its hydrogen-bonding capability and metabolic stability relative to 1,2,4-oxadiazoles. Studies on N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent, specific antibacterial activity against drug-resistant Gram-positive pathogens (MICs as low as 0.25–2 µg/mL for optimized analogs), a phenotype that has been specifically linked to this scaffold [1][2].

Medicinal Chemistry Pharmacophore Bioisosterism

Recommended Application Scenarios for Procuring N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide (CAS 891146-32-0)


Systematic Structure-Activity Relationship (SAR) Studies on the 2,4-Dimethylphenyl Motif

The primary value proposition for procuring this compound is its use in a focused SAR campaign. As the 2,4-dimethylphenyl regioisomer, it serves as a key intermediate to systematically explore the impact of methyl group position and benzamide substitution on antibacterial potency. Directly comparing its activity against the 2,5-dimethylphenyl (CAS 891119-71-4) and unsubstituted phenyl analogs, under standardized MIC assays as described in the literature for the N-(1,3,4-oxadiazol-2-yl)benzamide class, would generate novel SAR data [1].

Screening Library Expansion for Novel Antibacterial Discovery

This compound can be used to enrich a diversity-oriented screening library targeting drug-resistant Gram-positive bacteria. The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been pharmacologically validated against MRSA, VRE, and VRSA [1]. Its ≥95% purity makes it suitable for high-throughput screening without the upfront repurification burden that accompanies lower-purity analogs .

Chemical Biology Probe for Investigating 1,3,4-Oxadiazole Mechanisms of Action

Emerging research indicates that substituted N-(1,3,4-oxadiazol-2-yl)benzamides can act as membrane depolarizers, a distinct mechanism of action [2]. This compound, featuring a specific dimethyl substitution pattern, is a valuable tool compound to test if this membrane-depolarizing phenotype is conserved or altered by the 2,4-dimethylphenyl / 3,4-dimethylbenzamide arrangement.

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.